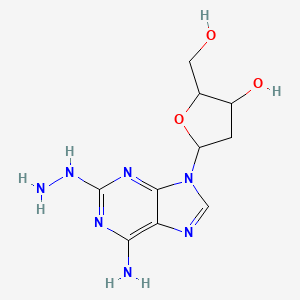

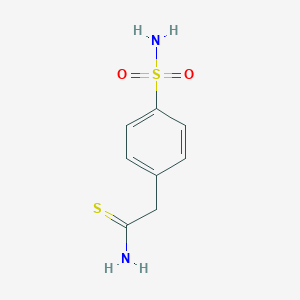

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンは、ピラゾール環とヨウ素原子で置換されたピリジン環を特徴とする複素環式化合物です。

準備方法

合成経路と反応条件

(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンの合成は、通常、市販の前駆体から始まる多段階反応を伴います。一般的な経路には、ピラゾール誘導体のヨウ素化、続いてピリジン部分とのカップリングが含まれます。

工業的生産方法

この化合物の工業的生産方法は、収率と純度を最大化するように合成経路を最適化する可能性があります。これには、反応条件とスケーラビリティをより適切に制御するために連続フローリアクターを使用することが含まれる可能性があります。

化学反応解析

反応の種類

(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンは、次を含むさまざまな化学反応を起こす可能性があります。

置換反応: ヨウ素原子は、求核置換反応によって他の置換基で置換できます。

酸化と還元: この化合物は、適切な条件下で酸化または還元され、ピラゾール環またはピリジン環に影響を与えます。

カップリング反応: この化合物は、鈴木カップリングまたはヘック反応などのクロスカップリング反応に参加して、より複雑な構造を形成することができます。

一般的な試薬と条件

置換: 塩基の存在下のアミンまたはチオールなどの求核剤。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。

カップリング: クロスカップリング反応用のパラジウム触媒と適切な配位子。

主要な生成物

主要な生成物は特定の反応によって異なりますが、さまざまなハロゲン化またはアルキル化バージョンなどの、元の化合物のさまざまな置換誘導体を含む可能性があります。

科学研究の応用

化学

化学において、(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探求と新規化合物の開発が可能になります。

生物学と医学

生物学的および医学的研究では、この化合物は、創薬におけるファーマコフォアとしての可能性について調査されています。さまざまな生物学的標的に対する相互作用能力により、特に腫瘍学および感染症における新しい治療薬の開発のための候補となります。

産業

産業において、この化合物は、有機半導体または触媒などの高度な材料の開発に使用できます。その構造特性により、特定の電子特性または触媒特性を必要とする用途に適しています。

化学反応の分析

Types of Reactions

(6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the pyrazole or pyridine rings.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as different halogenated or alkylated versions.

科学的研究の応用

Chemistry

In chemistry, (6-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry

In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or catalysts. Its structural properties make it suitable for applications requiring specific electronic or catalytic characteristics.

作用機序

(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンの作用機序は、特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合することにより、その活性を調節することがあります。ヨウ素原子と複素環は、さまざまな分子標的に相互作用し、生物学的経路や細胞プロセスに影響を与えます。

類似化合物との比較

類似化合物

- (6-(4-フルオロ-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミン

- (6-(4-クロロ-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミン

- (6-(4-ブロモ-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミン

独自性

(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンの独自性は、ヨウ素原子の存在にあります。ヨウ素原子は、反応性と生物学的標的との相互作用に大きく影響を与える可能性があります。フルオロ、クロロ、およびブロモ類似体と比較して、ヨウ素誘導体は、異なる薬物動態学的および薬力学的特性を示す可能性があり、特定の用途に貴重な化合物となります。

この詳細な概要は、(6-(4-ヨード-1H-ピラゾール-1-イル)ピリジン-3-イル)メタンアミンの合成、反応、応用、作用機序、および類似化合物との比較を網羅し、包括的な理解を提供します。

特性

分子式 |

C9H9IN4 |

|---|---|

分子量 |

300.10 g/mol |

IUPAC名 |

[6-(4-iodopyrazol-1-yl)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C9H9IN4/c10-8-5-13-14(6-8)9-2-1-7(3-11)4-12-9/h1-2,4-6H,3,11H2 |

InChIキー |

BHUAKTFITLEDDL-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=NC=C1CN)N2C=C(C=N2)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B12103356.png)

![4-[(2S)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B12103357.png)

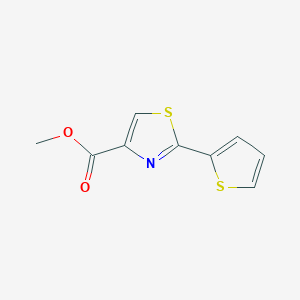

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)

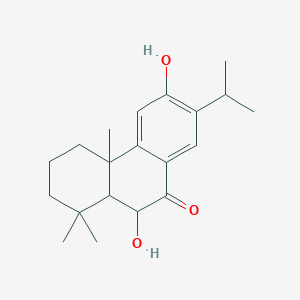

![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

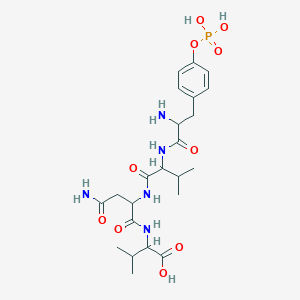

![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)